molecular formula C22H25BrN4O3 B15039689 N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide

N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B15039689
M. Wt: 473.4 g/mol
InChI Key: HJULACHYFAONDX-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE involves multiple steps. One common method includes the reaction of 5-bromo-1-[(diethylamino)methyl]-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 4-methoxyphenylhydrazine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . This interaction can lead to changes in cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with varying substituents. For example:

Properties

Molecular Formula

C22H25BrN4O3

Molecular Weight

473.4 g/mol

IUPAC Name

N-[5-bromo-1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H25BrN4O3/c1-4-26(5-2)14-27-19-11-8-16(23)13-18(19)21(22(27)29)25-24-20(28)12-15-6-9-17(30-3)10-7-15/h6-11,13,29H,4-5,12,14H2,1-3H3

InChI Key

HJULACHYFAONDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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